
Dihydrocapsiate
Overview
Description
Dihydrocapsiate (DCT) is a non-pungent capsinoid found in chili peppers, particularly in the non-spicy cultivar Capsicum annuum L. CH-19 Sweet . Structurally, it consists of vanillyl alcohol esterified with 8-methylnonanoic acid, differing from capsaicin by replacing the amide group with an ester bond .
This compound is enzymatically synthesized from vanillyl alcohol and 8-methylnonanoic acid via esterification, filtration, and dilution in refined rapeseed oil for encapsulation . Its primary bioactivity involves enhancing energy expenditure through TRPV1-mediated sympathetic nervous system activation, leading to increased fat oxidation and resting metabolic rate (RMR) . Clinical trials report a modest thermogenic effect of ~50 kcal/day with chronic supplementation, though results vary by dosage and study design .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrocapsiate is synthesized through a lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid . The reaction is performed at 50°C under reduced pressure to remove water without the use of solvents or drying agents. A slightly larger stoichiometric amount of 8-methylnonanoic acid is used to stabilize the final product .
Industrial Production Methods: The large-scale production of this compound involves the copper-catalyzed cross-coupling of ethyl 6-bromohexanoate with isobutylmagnesium bromide, followed by hydrolysis to produce 8-methylnonanoic acid . The esterification process is then carried out as described above. This method ensures high yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Hydrolysis Reactions
DHC undergoes hydrolysis under acidic or basic conditions, breaking the ester bond to yield vanillyl alcohol and MNA .
Hydrolysis Conditions | Products | Relevance |
---|---|---|
Acidic (e.g., HCl) | Vanillyl alcohol + MNA | Degradation in gastrointestinal tract |
Basic (e.g., NaOH) | Vanillyl alcohol + MNA salt | Industrial purification |
Hydrolysis is a critical factor in DHC’s metabolic effects, as rapid breakdown limits systemic bioavailability .
Industrial-Scale Production
Large-scale synthesis involves two stages:
-
Synthesis of 8-Methylnonanoic Acid (MNA):
-
Esterification:
-
Lipase-mediated reaction under optimized conditions (see Section 1).
-
Key Industrial Data :
Parameter | Value |
---|---|
MNA Purity | >99% |
Reaction Scale | Up to 100 kg batches |
Residual Solvents | n-Hexane ≤5 mg/kg |
Side Reactions and Byproducts
During synthesis, minor byproducts form due to incomplete esterification or side-chain reactions :
Byproduct | Structure | Concentration Limit |
---|---|---|
Vanillyl 6-bromohexanoate | Brominated ester intermediate | ≤0.5% |
Vanillyl decanoate | Ester with decanoic acid | ≤1.0% |
Diacyl forms | Dimerized esters | ≤2.0% |
These impurities are controlled via HPLC purification, ensuring compliance with regulatory standards .
Stabilization Strategies
DHC is prone to degradation via hydrolysis or oxidation. Stabilization methods include:
-
Residual MNA Retention: 2–7% MNA in the final product prevents DHC degradation .
-
Storage Conditions: Kept under inert gas (N₂) at −20°C to minimize oxidation .
Reaction Kinetic Data
Studies on DHC’s esterification kinetics reveal:
Scientific Research Applications
Metabolic Effects
Thermogenic Properties
Research has indicated that dihydrocapsiate may have a modest thermogenic effect. A study involving 78 healthy volunteers found that supplementation with 3 or 9 mg of this compound resulted in an increase in resting metabolic rate (RMR) by approximately 50 kcal/day after one month. This effect was statistically significant in the lower dose group compared to placebo, suggesting a potential role in weight management and obesity prevention .
Table 1: Effects of this compound on Resting Metabolic Rate
Dose (mg) | Change in RMR (kcal/day) | Statistical Significance |
---|---|---|
0 | -1 | N/A |
3 | 61 ± 24 | P = 0.054 |
9 | 48 ± 23 | P = 0.12 |
Fat Oxidation
While the thermogenic effect was observed, this compound did not significantly increase fat oxidation levels in the same study . This indicates that while it may enhance energy expenditure, it does not necessarily promote fat breakdown.
Pain Management and Sensory Activation
This compound has been shown to activate transient receptor potential A1 (TRPA1), a receptor involved in nociception (the sensory perception of pain). A study demonstrated that this compound effectively activated TRPA1 channels in human cells, suggesting its potential use in pain relief therapies . This activation was comparable to other known agonists but with a delayed response time.
Table 2: TRPA1 Activation Potency of Capsinoids
Capsinoid | EC50 (µM) |
---|---|
This compound | 2.94 ± 0.19 |
Capsiate | 2.76 ± 0.08 |
Northis compound | 2.82 ± 0.16 |
Safety and Regulatory Status
The European Food Safety Authority (EFSA) evaluated the safety of synthetic this compound as a food ingredient and concluded that it could be safely consumed at levels up to 2050 mg/kg in various food products . The estimated mean intake was around 12-13 mg/day for the general population, indicating its viability as a food additive.
Case Studies and Clinical Trials
Several clinical trials have explored the effects of this compound on metabolic health:
- Study on Obesity Management : In a randomized controlled trial, participants consuming this compound showed improved metabolic parameters compared to those on a placebo diet over a period of eight weeks.
- Age-Associated Impairments : Research on animal models indicated that this compound improved liver steatosis and inflammation associated with aging, highlighting its potential therapeutic applications in age-related metabolic disorders .
Mechanism of Action
Dihydrocapsiate exerts its effects by activating transient receptor potential vanilloid 1 (TRPV1) receptors in the gut . This activation leads to an increase in sympathetic nervous system activity, which in turn promotes lipolysis and thermogenesis. Unlike capsaicin, this compound does not cause a burning sensation, making it more tolerable for consumption .
Comparison with Similar Compounds
Capsaicin
Key Findings :
- DCT offers comparable TRPV1 activation without pungency-related side effects .
- In a 28-day trial, 3 mg/day DCT increased RMR by 61 ± 24 kcal/day (borderline significance, P = 0.054), while capsaicin analogs showed higher variability .
Capsiate
Key Findings :
- Capsiate’s unsaturated structure reduces stability, making DCT preferable for commercial applications.
- Ethyl acetate extraction recovers 1.6 mg DCT/g dried fruit, comparable to capsiate yields in nonpolar solvents .
Northis compound
Key Findings :
- Both compounds are chemically stable, but DCT is prioritized in research due to higher natural abundance and standardized synthesis protocols .
Dihydrocapsaicin
Key Findings :
- Dihydrocapsaicin’s pungency limits its use in food products, whereas DCT is favored for dietary interventions targeting metabolic health .
Data Tables
Table 1. Thermogenic Effects of this compound in Clinical Trials
Table 2. Solvent Efficiency in Capsinoid Extraction
Solvent | Capsiate Yield (mg/g) | DCT Yield (mg/g) |
---|---|---|
Ethyl Acetate | 2.0 | 1.6 |
Hexane | 1.9 | 1.3 |
Chloroform | 1.5 | 1.2 |
Methanol | Low (high impurities) | Not detected |
Data from Cantrell et al.
Biological Activity
Dihydrocapsiate, a nonpungent capsaicinoid derived from the CH-19 Sweet pepper, has garnered interest for its potential biological activities, particularly in the realms of metabolic regulation, antiangiogenesis, and thermogenesis. This article synthesizes diverse research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is chemically similar to capsaicin but lacks the pungent flavor associated with traditional chili peppers. Its structure allows it to interact with various biological pathways without causing irritation, making it a subject of interest for dietary applications and therapeutic uses.
Biological Activities
1. Antiangiogenic Effects
Research has demonstrated that this compound exhibits significant antiangiogenic properties. It inhibits vascular endothelial growth factor (VEGF)-induced proliferation and chemotactic motility of endothelial cells. In vitro studies have shown that both this compound and capsiate can block VEGF-induced formation of capillary-like structures in human endothelial cells and reduce vascular permeability by maintaining endothelial cell junction integrity through the inhibition of Src kinase activity .
2. Thermogenic Effects
This compound has been studied for its potential role in thermogenesis and weight management. A randomized controlled trial assessed its effects on resting metabolic rate (RMR) and fat oxidation. The study found that while acute doses did not significantly increase RMR, chronic consumption (over 28 days) resulted in a borderline significant increase in metabolic rate (approximately 61 kcal/d) at the 3 mg dosage compared to placebo . This suggests that prolonged intake may be necessary to observe significant metabolic benefits.
Table 1: Summary of Thermogenic Effects of this compound
Dosage (mg/day) | Change in RMR (kcal/d) | Statistical Significance |
---|---|---|
0 | -1 | Not Significant |
3 | 61 | P = 0.054 |
9 | 48 | Not Significant |
Case Studies
Study on Weight Management
A clinical trial involving overweight individuals examined the impact of this compound on body composition and metabolic parameters. The results indicated no significant changes in body weight or fat mass after 28 days of supplementation with either 3 mg or 9 mg doses . However, the study highlighted a potential for this compound to contribute to energy expenditure under specific conditions.
Toxicological Assessment
A toxicological study conducted over 13 weeks evaluated the safety profile of this compound in rats. The findings indicated no adverse effects on clinical signs, body weight, or organ function at lower doses. However, high doses (1000 mg/kg) resulted in liver changes, suggesting a threshold for safe consumption .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Src Kinase: this compound preferentially binds to the ATP-binding site of Src kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in angiogenesis .
- Regulation of Metabolic Pathways: While acute effects on metabolism were minimal, chronic intake may enhance energy expenditure through mechanisms yet to be fully elucidated.
Q & A
Basic Research Questions
Q. How are experimental designs structured to evaluate the thermogenic effects of dihydrocapsiate in human trials?
Methodological Answer: Human trials often employ randomized, double-blinded, placebo-controlled designs. For example, studies administer this compound (DCT) in soft capsules (1–9 mg/day) before meals, with placebo groups matched for dosage frequency . Key endpoints include postprandial energy expenditure (PPEE), respiratory quotient (RQ), and resting metabolic rate (RMR), analyzed via mixed models and ANOVA to account for dose-time interactions . Blinding protocols ensure minimal bias, with capsules prepared identically in refined rapeseed oil .
Q. What statistical methods are appropriate for analyzing this compound-induced changes in metabolic parameters?
Methodological Answer: Use 1-factor ANOVA for baseline comparisons (e.g., body weight, fat mass) and mixed models for longitudinal data (e.g., PPEE normalized to fat-free mass). SAS or similar software can model fixed effects like dose, time, and interactions. A p-value threshold of 0.05 is standard, with adjustments for multiple comparisons . For example, RQ changes in placebo vs. DCT groups were evaluated using time-point-specific mixed models .
Q. How are animal models utilized to study this compound’s effects on obesity-related metabolic dysfunction?
Methodological Answer: High-fat diet (HFD)-fed mice are common models. Doses of 2–10 mg/kg (oral administration) are used to assess insulin sensitivity, adipose tissue morphology, and mitochondrial biogenesis genes. Techniques include histology for adipocyte size, qPCR for gene expression (e.g., UCP1 in BAT), and serum assays for insulin/glucose levels . Results are validated against control groups fed standard diets .
Advanced Research Questions
Q. What molecular mechanisms explain this compound’s anti-adipogenic effects in vitro?
Methodological Answer: In endothelial cells (HUVECs), this compound induces G1-phase arrest by downregulating cyclin D1, analyzed via flow cytometry after propidium iodide staining . Tube formation assays (e.g., Matrigel-coated plates) further quantify anti-angiogenic effects, with pretreatment doses of 1–25 µM . Structural comparisons to capsaicin (via lipophilicity assays) clarify its reduced pungency and TRPV1 binding efficiency .
Q. How can researchers resolve contradictions in this compound’s reported effects on resting metabolic rate (RMR)?
Methodological Answer: Discrepancies may arise from study duration, dosage, or population heterogeneity. For instance, a 4-week trial found no RMR changes with DCT , while animal studies reported elevated energy expenditure genes . To reconcile these, conduct dose-response meta-analyses, stratify by species/human subgroups, and control for confounders like diet composition (e.g., high-protein vs. standard diets) .
Q. What methodologies are critical for systematic reviews of this compound’s ergogenic and metabolic impacts?
Methodological Answer: Follow PRISMA guidelines with inclusion criteria specifying capsinoid type (e.g., DCT), study design (RCTs, animal trials), and endpoints (fat oxidation, endurance). Databases like PubMed and Scopus should be queried using Boolean terms (e.g., "this compound AND thermogenesis"). Risk-of-bias tools (e.g., Cochrane RoB 2.0) assess blinding and attrition .
Q. Methodological Considerations Table
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCYRZPENADQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174576 | |
Record name | Dihydrocapsiate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205687-03-2 | |
Record name | Dihydrocapsiate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205687-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocapsiate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrocapsiate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15398 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydrocapsiate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROCAPSIATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F7769AEU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.